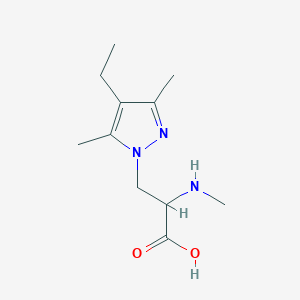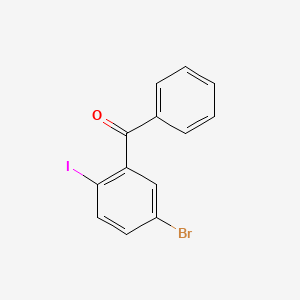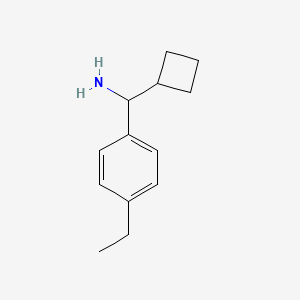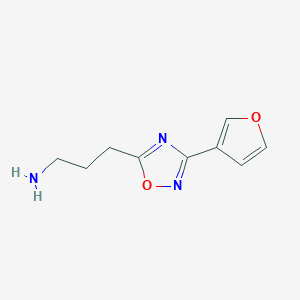
3-(4-Ethyl-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethyl-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, two methyl groups, and a methylamino group attached to the pyrazole ring, along with a propanoic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethyl-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid can be achieved through a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the condensation of ethyl acetoacetate with hydrazine hydrate to form 3,5-dimethylpyrazole.
Alkylation: The 3,5-dimethylpyrazole is then alkylated using ethyl bromide to introduce the ethyl group at the 4-position.
Amination: The resulting 4-ethyl-3,5-dimethylpyrazole is subjected to a Mannich reaction with formaldehyde and methylamine to introduce the methylamino group at the 2-position.
Carboxylation: Finally, the compound undergoes carboxylation using carbon dioxide to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid group, potentially leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylamino group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Alkylated, acylated, or sulfonated derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-(4-Ethyl-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a ligand in the study of enzyme interactions or as a probe to investigate biological pathways involving pyrazole derivatives.
Medicine
In medicinal chemistry, the compound could be explored for its potential pharmacological properties, such as anti-inflammatory, analgesic, or antimicrobial activities. Its structural features may allow it to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its functional groups that can undergo polymerization or cross-linking reactions.
作用機序
The mechanism of action of 3-(4-Ethyl-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can act as a pharmacophore, binding to active sites of enzymes or receptors, while the methylamino and propanoic acid groups can enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
3,5-Dimethylpyrazole: Lacks the ethyl and methylamino groups, making it less versatile in terms of functionalization.
4-Ethyl-3,5-dimethylpyrazole:
2-Methylamino-3,5-dimethylpyrazole: Lacks the ethyl and propanoic acid groups, affecting its reactivity and binding properties.
Uniqueness
3-(4-Ethyl-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
特性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
3-(4-ethyl-3,5-dimethylpyrazol-1-yl)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-5-9-7(2)13-14(8(9)3)6-10(12-4)11(15)16/h10,12H,5-6H2,1-4H3,(H,15,16) |
InChIキー |
YAOXAIXCMQQYQY-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N(N=C1C)CC(C(=O)O)NC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(1-benzofuran-5-yl)phenyl]-3-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one](/img/structure/B13643412.png)






![1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B13643474.png)





